
2''-O-Galloylquercitrin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’'-O-Galloylquercitrin can be synthesized through the esterification of quercitrin with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods: Industrial production of 2’‘-O-Galloylquercitrin involves the extraction of the compound from natural sources such as Acer ginnala. The plant material is first dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like methanol or ethanol . The extract is concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure 2’'-O-Galloylquercitrin .
Chemical Reactions Analysis
Types of Reactions: 2’'-O-Galloylquercitrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions can be carried out using nucleophiles such as sodium methoxide or potassium hydroxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 2’'-O-Galloylquercitrin .
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities, including:
- Antioxidant Activity : 2''-O-Galloylquercitrin has been shown to scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Studies indicate that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Neuroprotective Properties : Research has demonstrated its ability to protect neuronal cells from oxidative damage, which is crucial for developing treatments for neurodegenerative diseases .
Cardiovascular Health
This compound has been investigated for its effects on cardiovascular health. It may help lower blood pressure and improve endothelial function, which are vital for preventing heart diseases. In animal models, it has shown promise in reducing cholesterol levels and improving overall heart health metrics.
Cancer Treatment
The compound's ability to modulate cell signaling pathways involved in cancer progression makes it a candidate for cancer therapy. It has been found to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotection
In vitro studies have highlighted its neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease .
Data Table of Biological Activities
Case Study 1: Neuroprotection
A study conducted on SH-SY5Y neuronal cells treated with H₂O₂ demonstrated that this compound significantly reduced cytotoxicity and increased the expression of anti-apoptotic proteins such as Bcl-2 while decreasing pro-apoptotic markers like Bax. This suggests its potential use in neuroprotective therapies .
Case Study 2: Cancer Therapy
In a preclinical trial involving liver cancer models, this compound was shown to inhibit tumor growth significantly. The compound affected key signaling pathways associated with cancer cell survival and proliferation, indicating its therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 2’‘-O-Galloylquercitrin involves its ability to scavenge free radicals and reduce oxidative stress . The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing cellular damage . It also modulates various signaling pathways involved in inflammation and cancer progression . The molecular targets of 2’'-O-Galloylquercitrin include enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in the inflammatory response .
Comparison with Similar Compounds
Biological Activity
2''-O-Galloylquercitrin is a flavonoid glycoside derived from quercetin, notable for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications across various fields, including oncology, cardiology, and anti-inflammatory treatments. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by the presence of a galloyl group attached to the quercitrin backbone. The molecular formula is , and its structure can be represented as follows:
This unique structure contributes to its biological activities, particularly its antioxidant and anti-inflammatory properties.
1. Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of this compound. It effectively scavenges free radicals and reduces oxidative stress in cells. For instance, research indicates that it protects against hydrogen peroxide-induced oxidative damage by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .
Table 1: Antioxidant Activity Comparison
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | 25 | Inhibition of ROS generation |
Quercetin | 30 | Scavenging free radicals |
Myricetin | 50 | Activation of Nrf2 pathway |
2. Anti-inflammatory Effects
This compound has been shown to inhibit pro-inflammatory cytokines, making it a candidate for managing inflammatory diseases. In vitro studies demonstrated that it reduces levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages .
Case Study: Inhibition of Inflammation in Macrophages
A study evaluated the effect of this compound on LPS-induced macrophages, revealing a significant decrease in pro-inflammatory markers after treatment with the compound, suggesting its potential role in inflammatory disease management.
3. Anticancer Properties
Preliminary research indicates that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. It has been observed to inhibit cell proliferation and induce cell cycle arrest in human cancer cells .
Table 2: Anticancer Activity
Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15 | Induction of apoptosis |
MCF-7 (breast cancer) | 20 | Cell cycle arrest |
A549 (lung cancer) | 18 | Inhibition of proliferation |
The mechanisms through which this compound exerts its effects include:
- Nrf2 Activation : Enhances the expression of antioxidant genes.
- Inhibition of NF-κB Pathway : Reduces inflammation by inhibiting the transcription factors involved in inflammatory responses.
- Cell Cycle Regulation : Alters cell cycle progression leading to apoptosis in cancer cells.
Properties
IUPAC Name |
[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O15/c1-9-20(35)23(38)26(42-27(39)11-5-16(33)21(36)17(34)6-11)28(40-9)43-25-22(37)19-15(32)7-12(29)8-18(19)41-24(25)10-2-3-13(30)14(31)4-10/h2-9,20,23,26,28-36,38H,1H3/t9-,20-,23+,26+,28-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTNFIOZYNBKEY-YIOJSCHVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345785 | |
Record name | 2''-O-Galloylquercitrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701345785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80229-08-9 | |
Record name | 2''-O-Galloylquercitrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701345785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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